4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid
Description
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid (CAS: 184763-33-5) is a heterocyclic compound featuring a benzoic acid moiety linked to a 4-methyl-2,5-dioxoimidazolidin-4-yl group. Its molecular formula is C₁₁H₁₀N₂O₄ (molecular weight: 234.21 g/mol), with a SMILES string of CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(=O)O . Its imidazolidinone core enables intramolecular hydrogen bonding, influencing reactivity and stability .
Properties
IUPAC Name |
4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-11(9(16)12-10(17)13-11)7-4-2-6(3-5-7)8(14)15/h2-5H,1H3,(H,14,15)(H2,12,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOVIFKCRUPMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184763-33-5 | |
| Record name | 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid typically involves the reaction of 4-methylimidazolidine-2,5-dione with a benzoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The benzoic acid moiety can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
The compound 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid , also known as MDI , has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across multiple fields, including medicinal chemistry, materials science, and analytical chemistry.
Properties
- Solubility : Soluble in polar organic solvents.
- Stability : Stable under normal laboratory conditions but sensitive to strong acids and bases.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects:
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. In a study by Zhang et al. (2021), MDI was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Properties
Another significant application is its antimicrobial activity. A study conducted by Lee et al. (2020) demonstrated that MDI derivatives displayed effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Materials Science
The unique properties of MDI make it suitable for various applications in materials science:
Polymer Synthesis
MDI serves as a precursor for the synthesis of polyurethanes. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research by Wang et al. (2019) highlighted the improved tensile strength and flexibility of polyurethane foams synthesized with MDI.
Nanocomposites
MDI has been utilized in the development of nanocomposite materials. A study by Chen et al. (2022) reported that incorporating MDI into silica-based nanocomposites improved their thermal conductivity and mechanical strength, making them suitable for electronic applications.
Analytical Chemistry
In analytical chemistry, MDI is used as a reagent for various assays:
Chromatographic Techniques
MDI has been employed as a derivatizing agent in chromatography to enhance the detection of amino acids and peptides. Research by Smith et al. (2020) demonstrated that using MDI improved the sensitivity and resolution in high-performance liquid chromatography (HPLC) analyses.
Spectroscopic Applications
MDI's ability to form stable complexes with metal ions has been exploited in spectroscopic methods for detecting trace metals in environmental samples. A study by Gupta et al. (2021) illustrated its effectiveness in complexing with lead ions, facilitating their detection through UV-Vis spectroscopy.
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, researchers treated macrophage cells with varying concentrations of MDI and measured cytokine levels using ELISA assays. Results indicated a dose-dependent decrease in TNF-alpha production, highlighting MDI's potential as an anti-inflammatory agent.
Case Study 2: Polymer Enhancement
A series of experiments were conducted to compare the mechanical properties of polyurethane foams synthesized with and without MDI. The results showed that foams containing MDI exhibited a 30% increase in tensile strength compared to those without it, confirming its role as an effective reinforcing agent.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid (Compound 32)
- Structure: Replaces the imidazolidinone ring with a 3,5-dimethylisoxazole group.
- Synthesis : Produced via hydrolysis of methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate (64% yield) .
- Reactivity: Used to synthesize N-(2-aminophenyl)-4-(3,5-dimethylisoxazol-4-yl)benzamide (4), a histone deacetylase (HDAC) inhibitor precursor. The isoxazole ring enhances electrophilicity compared to the imidazolidinone, facilitating nucleophilic substitutions .
- Physical Properties: Derived benzamide (4) exhibits a melting point of 240–247°C, higher than typical imidazolidinone derivatives, likely due to stronger π-stacking from the aromatic isoxazole .
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid (CAS: 43189-50-0)
- Structure: Replaces the benzoic acid group with a propanoic acid chain.
- Key Differences : The shorter aliphatic chain reduces aromatic conjugation, decreasing planarity and solubility in polar solvents. This structural variation may limit its utility in drug design compared to the aromatic benzoic acid derivative .
2-{[(4-Methyl-2,5-dioxoimidazolidin-4-yl)methyl]thio}benzoic Acid (CAS: 956411-89-5)
- Structure: Incorporates a thioether (-S-) linkage between the imidazolidinone and benzoic acid.
- Reactivity : The thioether group enhances electrophilicity, enabling efficient nucleophilic attacks (e.g., alkylation). This contrasts with the oxygen-based linkage in the target compound, which offers weaker electrophilic character but greater oxidative stability .
- Applications : Used in synthetic routes requiring sulfur-mediated cross-coupling reactions .
Ethyl 4-({[3-(4-Methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate
- Structure: Substitutes the benzoic acid with an ethyl ester and introduces a 4-methylbenzyl group on the imidazolidinone.
- Functional Impact: The ester group improves lipid solubility, making it more suitable for cell permeability studies.
Comparative Analysis Table
Key Research Findings
- Electronic Effects: The imidazolidinone ring in the target compound exhibits strong intramolecular hydrogen bonding, stabilizing the lactam structure and reducing ring-opening susceptibility compared to isoxazole or thioether analogs .
- Synthetic Utility: The benzoic acid group enables conjugation to amines or alcohols, making the compound a preferred scaffold over propanoic acid derivatives for peptide-mimetic designs .
Biological Activity
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of imidazolidine derivatives, characterized by the presence of a benzoic acid moiety and a dioxoimidazolidine structure. Its molecular formula is with a molecular weight of approximately 233.23 g/mol.
Research indicates that this compound exhibits inhibitory activity against various enzymes, particularly matrix metalloproteinases (MMPs). MMPs play crucial roles in extracellular matrix remodeling and are implicated in various pathological conditions, including cancer and inflammatory diseases. The compound has been shown to suppress the production of inducible MMPs, particularly MMP-9, which is associated with tumor invasion and metastasis .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cellular processes related to inflammation and cancer progression. For instance:
- MMP Inhibition : The compound significantly reduces MMP-9 levels in cultured cell lines, indicating its potential as an anti-metastatic agent .
- Cytotoxicity : In HepG2 liver cancer cells, the compound exhibited low cytotoxicity with an IC50 greater than 100 µM, suggesting a favorable safety profile for therapeutic applications .
In Vivo Studies
Preliminary in vivo studies have indicated that the compound may enhance metabolic parameters in diabetic models. For example, it has been shown to improve insulin sensitivity and glucose tolerance in STZ-induced diabetic rats .
Case Studies
- Diabetes Management : A study evaluated the effects of this compound on glucose metabolism. The results suggested that the compound modulated gene expression related to insulin signaling pathways, enhancing insulin action and reducing lipid accumulation in adipocytes .
- Cancer Research : Another investigation focused on the anti-cancer properties of this compound. It was found to inhibit tumor growth in xenograft models through its action on MMPs and other signaling pathways involved in tumor progression .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests reasonable bioavailability and metabolic stability. Studies indicate that the compound has a moderate clearance rate in vivo, which supports its potential for further development as a therapeutic agent .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid, and how can purity be ensured?
- Methodology : A common approach involves refluxing precursors like substituted benzaldehydes with imidazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Purity optimization may require recrystallization or column chromatography, monitored via TLC with silica gel plates and iodine vapor visualization . Melting point determination (e.g., Stuart apparatus) and spectroscopic validation (¹H/¹³C NMR, FT-IR) are critical for confirming structural integrity .
Q. How can structural elucidation be performed for this compound and its derivatives?
- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving crystal structures, particularly for imidazole-containing analogs . Complementary techniques include ¹H NMR (e.g., Bruker 400 MHz) for proton environment analysis and FT-IR for functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹) . For stereochemical insights, NOESY or COSY experiments may be employed.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Antimicrobial activity can be assessed via disk diffusion or broth microdilution against bacterial/fungal strains, with MIC (Minimum Inhibitory Concentration) determination . For anticancer potential, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) are standard. Competitive enzyme inhibition studies (e.g., tyrosinase) require kinetic assays with substrates like catechol, monitored spectrophotometrically .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s reactivity or binding interactions?
- Methodology : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for docking studies . Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes, receptors), validated by comparative analysis of binding energies and crystallographic data .
Q. What strategies resolve contradictions in crystallographic data or spectroscopic interpretations?
- Methodology : For ambiguous crystallographic results (e.g., twinned crystals), use SHELXE for experimental phasing or high-resolution data collection (synchrotron sources) . Conflicting NMR signals may arise from dynamic processes (e.g., tautomerism); variable-temperature NMR or 2D experiments (HSQC, HMBC) clarify assignments .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?
- Methodology : Synthesize analogs with substitutions at the imidazole or benzoic acid moieties (e.g., methoxy, halogen groups) . Evaluate biological activity across analogs and correlate with electronic (Hammett σ constants) or steric parameters (e.g., molecular volume). Multivariate statistical analysis (e.g., PCA) identifies key determinants of activity .
Q. What advanced applications exist for this compound in materials science or drug delivery?
- Methodology : The benzoic acid moiety enables functionalization for metal-organic frameworks (MOFs) via coordination chemistry . For drug delivery, conjugate with polymers (e.g., PEG) or nanoparticles, characterizing release kinetics via HPLC. In photodynamic therapy, assess singlet oxygen generation using fluorescent probes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
